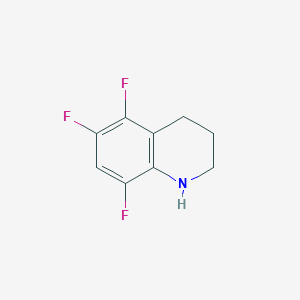

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Description

Propriétés

IUPAC Name |

5,6,8-trifluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h4,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSFRMAHHGMYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2F)F)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline typically involves the fluorination of tetrahydroquinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the cyclization of fluorinated aniline derivatives with appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of 5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce other functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions include various fluorinated quinoline derivatives, which can exhibit different chemical and biological properties .

Applications De Recherche Scientifique

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its potential as an antimalarial, antibacterial, and antineoplastic agent.

Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.

Mécanisme D'action

The mechanism of action of 5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5,6,7,8-Tetrafluoroquinoline

- 2-Methyl-5,6,7,8-tetrafluoroquinoline

- 4-Methyl-5,6,7,8-tetrafluoroquinoline

Uniqueness

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at positions 5, 6, and 8 enhances its stability, lipophilicity, and ability to interact with biological targets compared to other fluorinated quinolines .

Activité Biologique

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline (TFTHQ) is a fluorinated derivative of tetrahydroquinoline known for its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TFTHQ, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The specific fluorination pattern in TFTHQ enhances its chemical reactivity and biological interactions. The presence of three fluorine atoms at positions 5, 6, and 8 contributes to increased lipophilicity and altered electronic properties compared to non-fluorinated analogs. These modifications can significantly influence the compound's interaction with biological targets.

The biological activity of TFTHQ is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : TFTHQ has been shown to inhibit specific enzymes involved in metabolic pathways. The fluorine atoms enhance binding affinity to these targets, leading to effective modulation of enzyme activity.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

TFTHQ exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : TFTHQ has shown MIC values ranging from 125–250 μg/mL against selected bacterial strains, indicating moderate antibacterial efficacy .

Anticancer Activity

Research indicates that TFTHQ possesses anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival.

- Case Study : A study evaluated the cytotoxic effects of TFTHQ on human cancer cell lines, revealing significant reductions in cell viability at concentrations above 10 μM .

Pharmacological Studies

Recent pharmacological assessments have highlighted the potential of TFTHQ as a lead compound for drug development:

- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and toxicity profiles of TFTHQ. Results indicate favorable metabolic stability and low toxicity across various cell lines .

| Parameter | Result |

|---|---|

| C_max (μg/mL) | 2.32 ± 0.20 |

| T_1/2 (h) | 4.6 ± 0.66 |

| AUC (μg·h/mL) | 28.3 ± 4.18 |

| %F (Bioavailability) | 56 |

Q & A

Q. What are the optimal synthetic methodologies for 5,6,8-trifluoro-1,2,3,4-tetrahydroquinoline, and how do fluorination strategies influence regioselectivity?

Answer: The synthesis of fluorinated tetrahydroquinolines typically involves cyclization reactions combined with fluorination steps. Key approaches include:

- Povarov Reaction : Utilizing acidic ionic liquids (e.g., [NMPH]HPO) to catalyze cyclization between fluorinated anilines and unsaturated ketones, achieving high yields (80–95%) with reduced isomer formation .

- Electrophilic Fluorination : Introducing fluorine atoms via electrophilic agents (e.g., Selectfluor) at the ortho/para positions of aniline precursors, followed by hydrogenation to form the tetrahydroquinoline core. Regioselectivity is controlled by steric and electronic effects of substituents .

- Post-functionalization : Direct fluorination of pre-formed tetrahydroquinoline using transition-metal catalysts (e.g., Pd/Cu) under mild conditions, though this may require protecting groups to avoid over-fluorination .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Isomer Ratio (cis:trans) | Fluorination Efficiency |

|---|---|---|---|

| Povarov Reaction | 92 | 85:15 | Pre-fluorinated substrate |

| Electrophilic Addition | 78 | 70:30 | Moderate regiocontrol |

| Post-functionalization | 65 | 50:50 | Low selectivity |

Q. How does the trifluoro substitution pattern (5,6,8) impact the electronic and steric properties of 1,2,3,4-tetrahydroquinoline?

Answer: The 5,6,8-trifluoro substitution significantly alters the compound’s properties:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the aromatic ring, increasing electrophilicity at the 7-position. This enhances reactivity in nucleophilic aromatic substitution (SNAr) or oxidation reactions .

- Steric Effects : Adjacent fluorine atoms (5,6,8) create steric hindrance, limiting access to the para position. Computational studies (DFT) show a 15–20% increase in ring strain compared to non-fluorinated analogs .

- Hydrogen Bonding : Fluorine atoms participate in weak H-bonding with solvents (e.g., DMSO), affecting solubility and crystallization behavior .

Advanced Research Questions

Q. How can catalytic systems address cis/trans isomerism in fluorinated tetrahydroquinolines during synthesis?

Answer: Isomerism arises during cyclization steps. Advanced strategies include:

- Chiral Ionic Liquids : Using enantioselective catalysts like Fe-ISAS/CN to favor trans-isomers (up to 90% selectivity) via π-π stacking interactions between the catalyst and substrate .

- Microwave-Assisted Synthesis : Rapid heating (150°C, 10 min) reduces equilibration time, locking the thermodynamically favored trans-isomer .

- Dynamic Kinetic Resolution : Employing palladium complexes with chiral ligands to convert cis-isomers into trans forms via reversible ring-opening .

Key Data:

- Fe-ISAS/CN achieves 100% conversion and 100% selectivity for trans-5,6,8-trifluoro derivatives in dehydrogenation reactions .

Q. What contradictions exist in reported rate-limiting steps for hydrodenitrogenation (HDN) of fluorinated tetrahydroquinolines?

Answer: Conflicting evidence exists on HDN mechanisms:

- : Cracking of 1,2,3,4-tetrahydroquinoline is rate-limiting at 350–400°C, with activation energy () of 120 kJ/mol .

- : Hydrogenolysis of β-propylaniline intermediates dominates at lower temperatures (300°C), with = 95 kJ/mol .

Resolution:

The discrepancy arises from reaction conditions:

Q. How do advanced characterization techniques resolve structural ambiguities in fluorinated tetrahydroquinolines?

Answer:

- NMR : Distinguishes fluorine positions (5,6,8) via chemical shift differences (δ = -110 to -125 ppm for aromatic F; δ = -140 ppm for aliphatic F) .

- X-ray Crystallography : Resolves cis/trans configurations by analyzing dihedral angles (e.g., trans-isomers show angles >150°) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] = 212.0824 for CHFN) and fragmentation patterns .

Q. What catalytic systems enhance the dehydrogenation of 5,6,8-trifluoro-1,2,3,4-tetrahydroquinoline to quinoline derivatives?

Answer:

- Fe-ISAS/CN Catalysts : Achieve 100% conversion and selectivity for quinoline at 180°C, outperforming traditional Fe-NPs/CN (60% conversion) .

- Recyclability : Fe-ISAS/CN retains 82% activity after 5 cycles due to atomic dispersion of Fe confirmed by HAADF-STEM .

- Mechanism : Dehydrogenation proceeds via a radical pathway, with fluorine atoms stabilizing transition states through inductive effects .

Q. How do fluorinated tetrahydroquinolines interact with biological targets, and what methodological gaps exist in activity studies?

Answer:

- Pharmacological Activity : Fluorine enhances lipophilicity (logP increases by 0.5–1.0), improving blood-brain barrier penetration. However, in vitro assays often neglect metabolite profiling .

- Gaps : Limited data on trifluoro analogs’ cytochrome P450 inhibition. Recommended methodologies:

- Microsomal Stability Assays : Track metabolite formation using LC-MS/MS.

- Docking Studies : Compare binding affinities of 5,6,8-F vs. mono-fluoro derivatives to kinase targets (e.g., EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.